molecular formula C7H9ClN2 B13872957 2-Chloro-5-isopropylpyrazine CAS No. 1196147-05-3

2-Chloro-5-isopropylpyrazine

Cat. No.: B13872957
CAS No.: 1196147-05-3
M. Wt: 156.61 g/mol
InChI Key: XMZOJJZBMMEBQW-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylpyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-Chloro-5-isopropylpyrazine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction and high yield .

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and reduce production costs. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

2-Chloro-5-isopropylpyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents . Additionally, the compound’s ability to interact with cellular signaling pathways can contribute to its anti-inflammatory and anticancer properties .

Properties

IUPAC Name

2-chloro-5-propan-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZOJJZBMMEBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297966
Record name 2-Chloro-5-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-05-3
Record name 2-Chloro-5-(1-methylethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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